N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified and characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis .
Chemical Reactions Analysis
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications, including:
Antioxidant Activity: The compound has been shown to exhibit significant antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
Antibacterial Activity: It has demonstrated antibacterial properties against various gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Anti-inflammatory Activity: The compound has been evaluated for its anti-inflammatory effects, which can be beneficial in treating inflammatory conditions.
Drug Discovery: Due to its diverse biological activities, the compound is being explored in drug discovery and development for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function. The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines .
Comparison with Similar Compounds
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds such as:
2,3-dimethoxy-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has similar structural features but differs in the substituent on the phenyl ring, which can affect its biological activity.
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities, but their structural differences can lead to variations in their potency and selectivity.
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-6-4-5-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-7-9-12(10-8-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGSRYZWSMOZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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